molecular formula C13H12N2O2 B2878009 3-(3-Hydroxyphenyl)-1-phenylurea CAS No. 13142-80-8

3-(3-Hydroxyphenyl)-1-phenylurea

Cat. No.: B2878009
CAS No.: 13142-80-8
M. Wt: 228.251
InChI Key: YYUJEEGDLCZLSE-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)-1-phenylurea is an organic compound that belongs to the class of phenylureas This compound is characterized by the presence of a hydroxyphenyl group and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea typically involves the reaction of 3-hydroxyaniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Hydroxyaniline+Phenyl isocyanateThis compound\text{3-Hydroxyaniline} + \text{Phenyl isocyanate} \rightarrow \text{this compound} 3-Hydroxyaniline+Phenyl isocyanate→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified using recrystallization techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyphenyl)-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of quinone derivatives, while reduction can yield amines.

Scientific Research Applications

3-(3-Hydroxyphenyl)-1-phenylurea has found applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 3-(3-Hydroxyphenyl)-1-phenylurea exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)-1-phenylurea: Similar structure but with the hydroxy group in the para position.

    3-(3-Hydroxyphenyl)-3-hydroxypropionic acid: Contains an additional hydroxypropionic acid group.

    3-(3-Hydroxyphenyl)propionic acid: Lacks the phenylurea moiety.

Uniqueness

3-(3-Hydroxyphenyl)-1-phenylurea is unique due to the presence of both a hydroxyphenyl group and a phenylurea moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

1-(3-hydroxyphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-12-8-4-7-11(9-12)15-13(17)14-10-5-2-1-3-6-10/h1-9,16H,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUJEEGDLCZLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13142-80-8
Record name 3-(3-hydroxyphenyl)-1-phenylurea
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